molecular formula C11H10Cl2N2O2S B4766370 5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol

5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B4766370
M. Wt: 305.2 g/mol
InChI Key: XYKQBVSIGJJSLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Oxadiazole derivatives exhibit a range of chemical reactions, including radical scavenging and defense system inducing activities. These reactions are pivotal for their antioxidant potential, highlighting the compound's ability to abrogate oxidation and prevent radical chain reactions (N. Shehzadi et al., 2018).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as stability under various conditions, are studied using techniques like reverse-phase chromatographic determination. These studies reveal the compound's stability behavior, including resistance to photolytic and moist heat stress conditions, making it a novel drug candidate for further exploration (N. Shehzadi et al., 2018).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their antimicrobial and antioxidant activities, are significant for potential therapeutic applications. Synthesis approaches utilizing environmentally friendly solvents and ultrasound-assisted reactions contribute to the green chemistry aspect of developing these compounds. Their efficacy against various microbial strains and potential for treating diseases like cancer, Parkinson's, and diabetes highlight their importance in medicinal chemistry (Elahe Yarmohammadi et al., 2020).

Future Directions

The study of compounds with 1,3,4-oxadiazole rings is an active area of research, given their potential biological activities. Future research could explore the synthesis, characterization, and activity of this compound, as well as its potential applications .

properties

IUPAC Name

5-[3-(2,4-dichlorophenoxy)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c12-7-3-4-9(8(13)6-7)16-5-1-2-10-14-15-11(18)17-10/h3-4,6H,1-2,5H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQBVSIGJJSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
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5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
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5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol

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